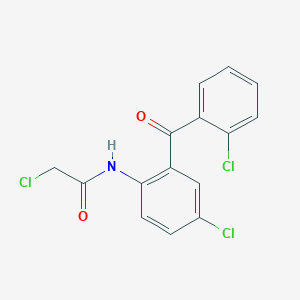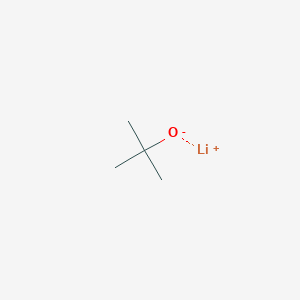
叔丁氧化锂
描述
Lithium tert-butoxide is a metal alkoxide characterized by its weakly basic and nucleophilic properties. It is commonly used in various chemical reactions and as a catalyst due to its reactivity . The compound is typically available as a white powder and can be prepared by reacting tert-butanol with lithium metal .
Synthesis Analysis
The synthesis of lithium tert-butoxide can be achieved through the reaction of tert-butanol with lithium sand in a Schlenk apparatus, followed by filtration and solvent removal under vacuum . An alternative in situ preparation method involves the addition of tert-butanol in THF to n-butyllithium in hexane, which is an exothermic process .
Molecular Structure Analysis
The molecular structure of lithium tert-butoxide has been studied through crystallography, revealing hexameric units in the solid state . The Li-O bond lengths in these structures range between 186.1 and 198.4 pm . Additionally, mixed lithium-heavier alkali metal tert-butoxides have been reported, with a common sixteen-vertex O8Li4M4 "breastplate" motif, indicating a stable structure .
Chemical Reactions Analysis
Lithium tert-butoxide has been found to catalyze the addition of carbon disulfide to epoxides and thiiranes, leading to the formation of di- and trithiocarbonates under mild conditions without additional solvents . It also influences the anionic polymerization of methyl methacrylate and tert-butyl acrylate by affecting rate constants and equilibrium constants, as well as the product distribution . Furthermore, it forms well-defined aggregates with lithium tert-butoxide in tetrahydrofuran, which are controlled by the ratio of the components .
Physical and Chemical Properties Analysis
Lithium tert-butoxide is a crystalline solid that sublimes over 170-205°C at atmospheric pressure and decomposes above 250°C . It is typically handled under an inert atmosphere due to its reactivity and for critical experiments, it is recommended to be freshly prepared . The compound's reactivity is also influenced by its aggregation state, as seen in the structure of lithium tert-butylperoxide, where the lithium ion bridges two oxygen atoms, affecting the O-O bond length and reactivity .
科学研究应用
光电子能谱
叔丁氧化锂已经在光电子能谱中使用。Braun、Waldmüller和Mayer(1989)的研究探讨了气态中叔丁氧化锂的寡聚物聚集体,展示了其在光谱研究中的实用性(Braun, Waldmüller, & Mayer, 1989)。
β-酮酸酯的单氟甲基化
Ding等人(2019)描述了叔丁氧化锂在β-酮酸酯的碳选择性单氟甲基化中的应用。这个过程突显了其在化学合成中增强区域选择性的作用(Ding等人,2019)。
双金属烯基配合物合成
Schrock等人(2005)利用叔丁氧化锂合成高氧化态双金属烯基配合物,用于控制聚合物合成(Schrock et al., 2005)。
电化学器件中的原子层沉积
Hornsveld等人(2017)在锂碳酸盐的原子层沉积中使用了叔丁氧化锂,这对于Li离子电池等各种电化学器件具有重要意义(Hornsveld et al., 2017)。
聚合物化过程
Janata、Lochmann和Müller(1993)探讨了叔丁氧化锂对叔丁基丙烯酸酯寡聚化的影响,展示了其对聚合物化过程中动力学和产物分布的影响(Janata, Lochmann, & Müller, 1993)。
纳米固态电池
Pearse等人(2017)讨论了叔丁氧化锂在锂磷氧氮化物家族成员的原子层沉积过程中的应用,有助于固态电池的发展(Pearse et al., 2017)。
二硫代碳酸酯的合成
Diebler、Spannenberg和Werner(2016)报道了叔丁氧化锂作为催化剂在环氧化物合成二硫代碳酸酯中的应用,突显了其催化性能(Diebler, Spannenberg, & Werner, 2016)。
甲基丙烯酸甲酯的聚合
Lochmann和Müller(1990)研究了叔丁氧化锂对甲基丙烯酸甲酯的阴离子聚合的影响,展示了其对速率和平衡常数的影响(Lochmann & Müller, 1990)。
安全和危害
属性
IUPAC Name |
lithium;2-methylpropan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.Li/c1-4(2,3)5;/h1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWQNOHZMQIFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051828 | |
| Record name | Lithium 2-methylpropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium tert-butoxide | |
CAS RN |
1907-33-1 | |
| Record name | 2-Propanol, 2-methyl-, lithium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001907331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 2-methyl-, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium 2-methylpropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium 2-methylpropan-2-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

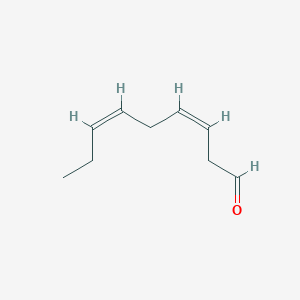
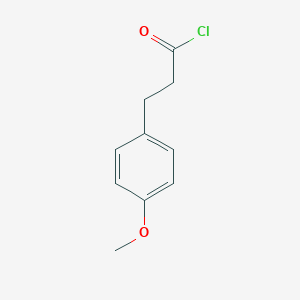
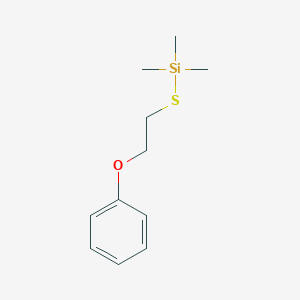
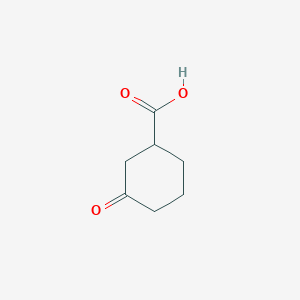
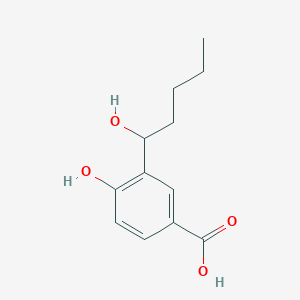
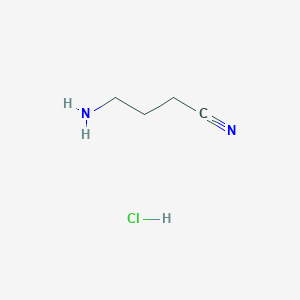

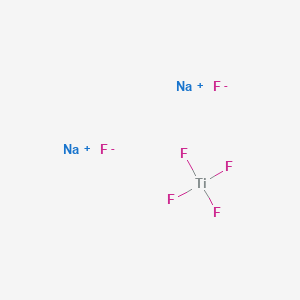
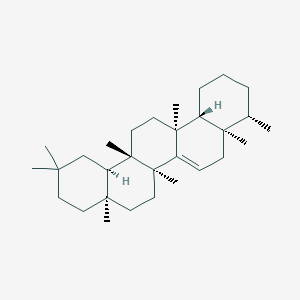
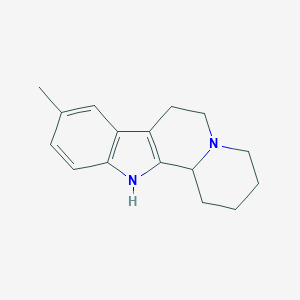
![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)
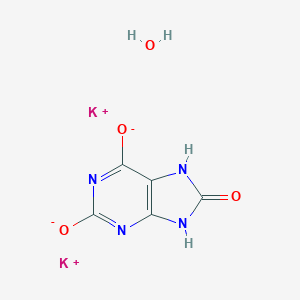
![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)
